Thp-peg12

Übersicht

Beschreibung

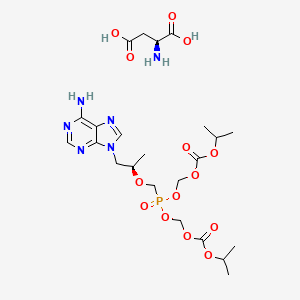

THP-PEG12 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . It is also a THP PEG linker that may be used in the development of antibody-drug conjugates (ADCs) .

Synthesis Analysis

THP-PEG12-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis of THP-PEG12 involves the use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries .

Molecular Structure Analysis

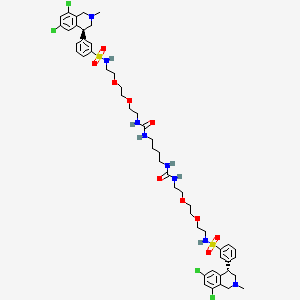

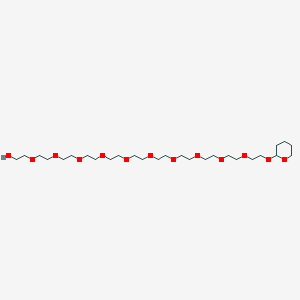

The molecular weight of THP-PEG12 is 586.7 g/mol . Its molecular formula is C27H54O13 . The SMILES representation of THP-PEG12 is OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1OCCCC1 .

Chemical Reactions Analysis

THP-PEG12 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery

The application of THP-PEG12 in transdermal drug delivery has been explored, particularly in the context of D,L-tetrahydropalmatine (THP)-loaded nanoparticles. These nanoparticles, comprising amphiphilic copolymers, have demonstrated the ability to penetrate skin effectively, offering potential improvements in drug delivery systems. This approach leverages nanotechnology to facilitate the transdermal permeation of drugs, potentially broadening the therapeutic applications of various medications (Xing, Deng, Li, & Dong, 2009).

Biomaterial Biocompatibility

Research on THP-PEG12 has also touched on its role in enhancing the biocompatibility of biomaterials. Studies have shown that polyethylene glycol, a component of THP-PEG12, can be used to modify surfaces like polyurethane to reduce cell adhesion. This property is particularly significant in preventing macrophage cell adherence, which is a critical step in biomaterial rejection. Such findings are vital in the development of more biocompatible materials for medical implants and devices (Shivok & Slee, 2023).

Cancer Research and Treatment

In cancer research, THP-PEG12 has been utilized in the development of targeted treatments. For example, glucose-coated gold nanoparticles, functionalized with THP-PEG12, have shown promise in targeting cancer stem cells and metastatic cancer cells. This approach takes advantage of the elevated glucose consumption of cancer cells compared to normal cells, potentially offering a more effective and targeted treatment strategy for cancer metastasis (Hu, Niestroj, Yuan, Chang, & Chen, 2015).

Drug Delivery Systems

THP-PEG12's role in drug delivery systems extends beyond transdermal applications. It has been instrumental in the development of pH-responsive drug delivery systems, particularly in the design of polymeric micelles. These micelles can release drugs at specific pH levels, indicating potential for targeted drug delivery with improved efficiency and reduced side effects (Fangxia et al., 2014).

Safety And Hazards

The safety data sheet for THP-PEG12 indicates that it is not classified as a hazard .

Relevant Papers

The relevant papers retrieved discuss the use of THP-PEG12 in the synthesis of PROTACs and in the development of antibody-drug conjugates (ADCs) . They also discuss the use of PEG linkers in drug delivery and the study of reaction mechanisms . Another paper discusses the differences between primary cells and THP-1 cells at all levels of chromatin structure . These papers provide valuable insights into the applications and potential future directions of THP-PEG12.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thp-peg12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)